molecular formula C15H14Cl2N2O2S2 B2827951 2-(2,5-dichlorothiophene-3-amido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 868965-35-9

2-(2,5-dichlorothiophene-3-amido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2827951
CAS No.: 868965-35-9
M. Wt: 389.31
InChI Key: YBYBNONDZVEXPC-UHFFFAOYSA-N
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Description

2-(2,5-dichlorothiophene-3-amido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by the presence of two thiophene rings, each substituted with various functional groups, including carboxamido and dichloro groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dichlorothiophene-3-amido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Synthesis of 2,5-dichlorothiophene-3-carboxylic acid: This can be achieved by chlorination of thiophene-3-carboxylic acid using chlorine gas in the presence of a catalyst such as iron(III) chloride.

    Formation of 2,5-dichlorothiophene-3-carboxamide: The carboxylic acid is then converted to the corresponding amide by reaction with ammonia or an amine in the presence of a dehydrating agent like thionyl chloride.

    Synthesis of N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid: This involves the cyclization of appropriate precursors under acidic or basic conditions.

    Coupling Reaction: Finally, the two synthesized intermediates are coupled together using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dichlorothiophene-3-amido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the dichloro groups or to convert the carboxamido groups to amines using reducing agents like lithium aluminum hydride.

    Substitution: The dichloro groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, dechlorinated products.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

2-(2,5-dichlorothiophene-3-amido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Used in the development of new materials, including polymers and dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2-(2,5-dichlorothiophene-3-amido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-dichlorothiophene-3-carboxamide
  • N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
  • Thiophene-3-carboxamide derivatives

Uniqueness

The uniqueness of 2-(2,5-dichlorothiophene-3-amido)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide lies in its dual thiophene ring structure with specific substitutions. This provides it with distinct electronic and steric properties, making it valuable for various applications that similar compounds may not be suitable for.

Properties

IUPAC Name

2-[(2,5-dichlorothiophene-3-carbonyl)amino]-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O2S2/c1-18-14(21)11-7-4-2-3-5-9(7)22-15(11)19-13(20)8-6-10(16)23-12(8)17/h6H,2-5H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBYBNONDZVEXPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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